Product packaging for D-ALANINE (1-13C)(Cat. No.:)

D-ALANINE (1-13C)

Cat. No.: B1580390
M. Wt: 90.09
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-ALANINE (1-13C) is a high-purity, stable isotope-labeled compound where carbon-13 is incorporated at the carboxyl (C-1) position. This enantiomer of alanine serves as a critical tool in advanced biochemical and metabolic research. In metabolic studies, specifically those investigating gluconeogenesis in model systems like rat liver, D-ALANINE (1-13C) is metabolized via the activity of D-amino acid oxidase . Its pathway differs from the L-enantiomer, and it has been shown to efficiently enter the tricarboxylic acid (TCA) cycle primarily through pyruvate carboxylase, making it a valuable probe for tracing metabolic fluxes using techniques such as (13)C NMR spectroscopy . This compound is also vital in enzymology and microbiology research. It acts as a substrate for specific bacterial enzymes, including D-alanyl-D-alanine carboxypeptidase and thermolysin, which are involved in bacterial cell wall synthesis and protein digestion, respectively . Furthermore, D-ALANINE (1-13C) holds significant promise in the development of novel medical imaging techniques. It has been identified as a suitable agent for Dissolution Dynamic Nuclear Polarization (dDNP), a method that dramatically enhances sensitivity in Magnetic Resonance Imaging (MRI). When used as a hyperpolarized substrate, it allows for real-time, non-invasive monitoring of metabolic processes in vivo, such as its conversion to pyruvate and lactate, presenting potential applications in clinical research for areas like oncology . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Weight

90.09

Purity

98%

Origin of Product

United States

Advanced Methodological Frameworks and Analytical Techniques Employing D Alanine 1 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy for D-ALANINE (1-13C) Tracer Analysis

NMR spectroscopy is a premier, non-invasive technique for tracking the fate of 13C-labeled molecules in biological systems. The specific incorporation of 13C into D-alanine allows for the unambiguous detection of the tracer and its metabolic products, providing dynamic and structural information.

In Vivo 13C NMR Spectroscopy for Real-Time Metabolic Flux Assessment

In vivo 13C NMR spectroscopy facilitates the real-time observation of metabolic pathways within living organisms. Following the administration of D-alanine (1-13C), researchers can monitor its conversion into other molecules, thereby assessing metabolic fluxes—the rates at which molecules move through a pathway. nih.govsci-hub.se For example, in studies on rats, the metabolism of infused 13C-labeled D-alanine was observed, revealing the activity of the D-amino acid oxidase pathway. nih.gov The labeled alanine (B10760859) was found to enter the tricarboxylic acid (TCA) cycle primarily through pyruvate (B1213749) carboxylase. nih.gov This technique is crucial for understanding how metabolic networks function and are regulated under different physiological conditions, such as gluconeogenesis. nih.gov The ability to separately detect metabolic products of a 13C-labeled tracer in real-time is a key advantage of this approach. pnas.org

In Vitro 13C NMR Spectroscopy for Biochemical Pathway Elucidation

In vitro 13C NMR studies, using systems ranging from isolated enzymes to cell cultures, offer a controlled environment to dissect specific biochemical pathways. nih.govrsc.org This method is instrumental in identifying the precise sequence of enzymatic reactions a substrate undergoes. For instance, in vitro NMR has been used to study the metabolism of D-alanine in rat liver preparations, complementing in vivo findings and providing detailed information on different metabolic routes. nih.gov In studies on mycobacteria, 2D 1H-13C HSQC spectra were collected after feeding the cells 13C-D-alanine to monitor the flow of the carbon-13 isotope through the metabolome, identifying compounds derived from D-alanine. nih.gov This approach is also used to validate enzyme activity and investigate kinetic properties, such as the kinetic isotope effect observed when deuterated D-alanine (1-13C) was used in an assay with alanine aminotransferase. rsc.orgescholarship.org

High-Resolution Solid-State NMR for Structural and Dynamic Studies of D-ALANINE (1-13C) Incorporation

High-resolution solid-state NMR (ssNMR) is uniquely suited for studying non-soluble biological materials, such as the peptidoglycan layer of bacterial cell walls. mdpi.comresearchgate.netnih.gov When bacteria are cultured with D-alanine (1-13C), the labeled amino acid is incorporated into this essential structural component. mdpi.com ssNMR can then provide atomic-level details about the conformation and dynamics of the D-alanine residues within the peptidoglycan. nih.gov These studies can reveal information about the secondary and tertiary structure of proteins and how these structures are affected by factors like hydration. nih.gov The conformation-dependent chemical shifts of the 13C-labeled carbons are used to determine the local structure, for example, distinguishing between α-helix and β-sheet conformations. researchgate.netnih.gov

Hyperpolarized 13C NMR Applications for Enhanced Sensitivity in Metabolic Observations

Hyperpolarization, a process that can increase the NMR signal by more than 10,000-fold, has revolutionized the field of metabolic imaging. snmjournals.orgnih.gov This dramatic signal enhancement allows for the real-time visualization of metabolic conversions of 13C-labeled substrates, even at very low concentrations. snmjournals.orgnih.gov Hyperpolarized [1-13C]alanine has been used to probe mitochondrial function and redox states in vivo. researchgate.net Following injection, the conversion of hyperpolarized D-[1-13C]alanine to [1-13C]pyruvate can be observed within seconds, a process catalyzed by D-amino acid oxidase. acs.org This enhanced sensitivity enables the detection of transient metabolic states and the quantification of metabolic product ratios, such as lactate-to-pyruvate, which provides a readout of the cellular redox state. researchgate.net

The effectiveness of hyperpolarized NMR experiments is fundamentally limited by the spin-lattice relaxation time (T1), which governs the decay of the hyperpolarized signal. rsc.orgnih.gov A longer T1 provides a wider window for observing metabolic processes. nih.gov For [1-13C]alanine, the T1 is a critical parameter. Research has shown that strategic isotopic labeling, such as substituting adjacent protons with deuterium, can significantly prolong the T1 of [1-13C]alanine. rsc.orgescholarship.org For example, the T1 of [1-13C]alanine at 3T was increased by 26% through deuteration at the C2 position. rsc.orgescholarship.org This increase was demonstrated both in vitro and in vivo, where the apparent T1 for [1-13C,2-2H]alanine was 42 seconds, compared to 32 seconds for the non-deuterated form. rsc.orgescholarship.org

Table 1: In Vitro and In Vivo T1 Relaxation Times for [1-13C]Alanine and its Deuterated Analog

CompoundMagnetic FieldConditionT1 (seconds)
[1-13C]alanine3TIn vivo32
[1-13C,2-2H]alanine3TIn vivo42

This interactive table is based on data from in vivo experiments in a mouse model. rsc.orgescholarship.org

Mass Spectrometry (MS) for Precision Analysis of D-ALANINE (1-13C) Derived Metabolites

Mass spectrometry (MS), often coupled with chromatographic separation techniques like GC-MS or LC-MS, is a highly sensitive method for identifying and quantifying metabolites. sci-hub.semdpi.com When D-alanine (1-13C) is used as a tracer, the 13C label is incorporated into downstream metabolites. This results in a predictable mass shift in these molecules, allowing them to be clearly distinguished from their unlabeled, endogenous counterparts. researchgate.net This technique enables detailed metabolic flux analysis by measuring the distribution of isotopomers (molecules that differ only in their isotopic composition). researchgate.net For example, GC-MS analysis of alanine fragments from cell cultures fed with [U-13C]-glucose can reveal the relative activities of different metabolic pathways, such as glycolysis versus the pentose (B10789219) phosphate (B84403) pathway, by analyzing the pattern of 13C incorporation into the alanine backbone. researchgate.net This precision allows for the quantitative characterization of intracellular carbon flux distributions, a field known as fluxomics. sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Ratio and Metabolite Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of D-Alanine (1-13C), providing high sensitivity and specificity for determining isotopic ratios and quantifying metabolites. For GC-MS analysis, non-volatile amino acids like alanine must be derivatized to increase their volatility. anchem.pl Common derivatization reagents include N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) and N,N-dimethylformamide dimethyl acetal (B89532) (methyl-8 reagent). acs.org A comparison of these two reagents for the analysis of alanine and its deuterated isotopologues revealed that while both are viable, the MtBSTFA derivative offers superior linear regression fit, sensitivity, and reproducibility. acs.org

In metabolic flux analysis, GC-MS is instrumental in measuring the labeling patterns of metabolites derived from an isotopic tracer. For instance, when cells are cultured with [1-13C]glucose, the resulting pyruvate, and subsequently alanine, will incorporate the 13C label. shimadzu.com By analyzing the mass isotopomer distribution of derivatized alanine, researchers can determine the relative fluxes through different metabolic pathways, such as glycolysis and the pentose phosphate pathway. shimadzu.comnih.gov The mass spectrum of the derivatized alanine will show an increase in heavier mass isotopomers corresponding to the incorporation of 13C. nih.gov

Table 1: Comparison of Derivatization Reagents for GC-MS Analysis of Alanine

Feature Methyl-8 Derivative MtBSTFA Derivative
Linear Regression Fit Suitable Better
Sensitivity Good Higher
Reproducibility Good Greater

| Column Effectiveness | Caused severe column damage | No significant column damage |

This table summarizes findings from a comparative study on derivatization reagents for the GC-MS analysis of alanine and its isotopologues. acs.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Complex Biological Samples

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers a powerful platform for analyzing D-Alanine (1-13C) in complex biological matrices such as plasma and tissue extracts. nih.govresearchgate.net A significant advantage of LC-based methods is the ability to analyze underivatized amino acids, which simplifies sample preparation and avoids potential isotopic fractionation associated with derivatization. anchem.plnih.gov

Hydrophilic interaction liquid chromatography (HILIC) is particularly effective for retaining and separating polar compounds like amino acids. mdpi.com When coupled with tandem mass spectrometry (MS/MS), UPLC provides high selectivity and sensitivity for quantifying specific isotopologues. To ensure accuracy and mitigate matrix effects in complex samples, stable isotope-labeled internal standards, such as uniformly [13C, 15N]-labeled amino acids, are often employed. nih.gov

Several UPLC-MS methods have been developed for the simultaneous analysis of multiple amino acids, including D-alanine, in various biological samples. jst.go.jp These methods are crucial for metabolomic studies, where changes in amino acid profiles can be indicative of disease states. For example, a fast and precise LC-MS/MS method was developed to quantify 20 proteinogenic L-amino acids in just 5 μL of mouse plasma, demonstrating the high-throughput capabilities of modern analytical platforms. nih.gov

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Isotopologue Distribution Determination

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an ultra-high-resolution mass spectrometry technique that enables the confident assignment and precise measurement of isotopologue distributions. universiteitleiden.nl This capability is particularly valuable in studies involving stable isotope labeling, where accurate determination of the relative abundances of different isotopologues is essential.

In a study involving the dimerization of D-[1-13C]alanine catalyzed by Mycobacterium tuberculosis D-alanine:D-alanine ligase, FT-ICR MS was used to determine the relative distributions of the four resulting dimer isotopologues. nih.govnsf.gov The exceptional mass resolution of FT-ICR MS allowed for the clear differentiation of these isotopologues, which was critical for calculating the kinetic isotope effect. nih.gov

FT-ICR MS is also utilized in top-down proteomics and metabolomics to characterize post-translational modifications and the distribution of labeled atoms within molecules. universiteitleiden.nlmdpi.com For instance, in MALDI-ISD FT-ICR MS analysis, the high resolution helps to distinguish between isobaric fragment ions, leading to more accurate protein sequencing and localization of modifications. universiteitleiden.nl The ability to resolve and accurately measure the masses of isotopologues is fundamental to understanding complex biological processes at the molecular level. mdpi.com

Quantitative Analysis of Kinetic Isotope Effects (KIEs) Using D-ALANINE (1-13C)

The use of D-Alanine (1-13C) is central to the quantitative analysis of kinetic isotope effects (KIEs), a powerful tool for investigating enzyme reaction mechanisms. By measuring the change in reaction rate upon isotopic substitution, researchers can gain insights into the transition state structure and identify rate-limiting steps.

Measurement of Intramolecular 13C KIEs in Enzyme-Catalyzed Reactions

Intramolecular 13C KIEs are determined by comparing the reaction rates of molecules with 13C at different positions within the same molecule or in a competitive experiment with a mixture of labeled and unlabeled substrates. nih.govnsf.gov These measurements provide detailed information about the bonding changes that occur during the rate-limiting step of a reaction.

A notable application of D-Alanine (1-13C) in this area is the study of Mycobacterium tuberculosis D-alanine:D-alanine ligase (Ddl). In this dimerization reaction, two molecules of D-alanine are joined to form D-alanine-D-alanine. By using D-[1-13C]alanine, researchers were able to measure the relative KIE for the acyl carbon. nih.govnsf.gov The experiment involved analyzing the distribution of 13C in the D-alanine-D-alanine product using 13C NMR spectroscopy and FT-ICR mass spectrometry. nih.gov The ratio of the mono-labeled dimers with 13C at the C-terminus to that with 13C at the N-terminus yielded a relative KIE of 1.011 ± 0.004. nih.govnsf.gov

Computational methods, such as combined quantum mechanics/molecular mechanics (QM/MM) simulations, can also be used to predict KIEs for different proposed mechanisms. For instance, in studies of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like alanine racemase, predicted 13C KIEs can help to distinguish between different tautomers of the PLP-substrate intermediate. nih.gov

Elucidating Rate-Limiting Steps and Reaction Mechanisms Through KIE Analysis

The magnitude of the KIE provides crucial clues about the transition state of the reaction. A primary KIE (typically >1.02 for 13C) is observed when the bond to the isotopic atom is broken or formed in the rate-limiting step. A smaller, secondary KIE can provide information about changes in hybridization or the electronic environment of the isotopic center.

In the study of D-alanine:D-alanine ligase mentioned previously, the observed 13C KIE of 1.011 suggests that peptide bond formation—either the nucleophilic attack by the amino group or the collapse of the resulting tetrahedral intermediate—is part of the rate-limiting step of the reaction. nih.govnsf.gov Similarly, KIE studies on alanine racemase, which interconverts L- and D-alanine, have helped to delineate its stepwise proton transfer mechanism. nih.govebi.ac.uk The analysis of multiple KIEs in this enzyme has provided evidence for a carbanionic intermediate and has helped to characterize the transition states for proton abstraction. nih.govscispace.com

Table 2: Kinetic Isotope Effects in Enzyme-Catalyzed Reactions Involving Alanine

Enzyme Isotope KIE Value Implication
M. tuberculosis D-alanine:D-alanine ligase D-[1-13C]alanine 1.011 ± 0.004 Peptide bond formation is part of the rate-limiting step. nih.govnsf.gov
G. stearothermophilus Alanine Racemase Perdeuterated enzyme vs. protiated enzyme ~1.3 on kcat and kcat/KM Protein vibrational motions are involved in barrier crossing for proton transfer. nih.gov

This table presents selected KIE data and their mechanistic interpretations from studies on enzymes that process alanine.

Chromatographic Methods for Enantiomer-Specific Isotope Analysis of D-Alanine

The separation of enantiomers is crucial for the specific isotopic analysis of D-alanine, particularly in biological systems where it often coexists with its L-enantiomer. Various chromatographic techniques have been developed to achieve this separation, enabling the determination of isotope ratios for each enantiomer individually.

One approach involves the derivatization of amino acid enantiomers with an optically active reagent to form diastereomers, which can then be separated on a standard, non-chiral gas chromatography column. For example, derivatization with (R)-(-)-2-butanol or (S)-(+)-2-butanol allows for the separation of D- and L-alanine for compound-specific nitrogen isotope analysis using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). acs.orgnih.gov An advantage of this method is that the elution order of the diastereomers can be switched by choosing the appropriate chiral derivatization agent. acs.orgnih.gov

Alternatively, direct chiral separation can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase. jst.go.jpu-tokyo.ac.jp This method avoids the need for derivatization, thereby reducing potential sources of error and isotopic fractionation. u-tokyo.ac.jpalexandraatleephillips.com Chiral HPLC has been successfully applied to separate D- and L-alanine for subsequent stable carbon and nitrogen isotope analysis by elemental analyzer/isotope ratio mass spectrometry (EA/IRMS). u-tokyo.ac.jp These methods have been instrumental in studies of microbial peptidoglycan, where significant differences in the nitrogen isotopic compositions of D- and L-alanine were observed, suggesting that enzymatic reactions like alanine racemase produce a nitrogen isotopic difference. acs.orgnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
D-ALANINE (1-13C)
D-Alanine
L-Alanine
Pyruvate
[1-13C]glucose
N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA)
N,N-dimethylformamide dimethyl acetal
(R)-(-)-2-butanol
(S)-(+)-2-butanol
D-alanine-D-alanine

Metabolic Pathways and Carbon Flux Studies Involving D Alanine 1 13c

D-ALANINE (1-13C) Metabolism in Mammalian Systems

In mammals, D-alanine is primarily of exogenous origin, derived from the gut microbiota. frontiersin.orgnih.gov Its metabolism is tightly regulated, mainly by the enzyme D-amino acid oxidase, and it intersects with central energy pathways.

Oxidative Deamination of D-ALANINE (1-13C) by D-Amino Acid Oxidase (DAO) and Subsequent Metabolic Fates

The primary metabolic route for D-alanine in mammals is its oxidative deamination, a reaction catalyzed by the peroxisomal flavoenzyme D-amino acid oxidase (DAO; EC 1.4.3.3). nih.govfrontiersin.org DAO exhibits broad substrate specificity but efficiently metabolizes neutral D-amino acids like D-alanine. uniprot.orgdrugbank.com This enzymatic process is crucial for maintaining low circulating levels of D-amino acids. nih.gov

Using D-ALANINE (1-13C), the metabolic flux through DAO can be directly observed. The reaction involves the oxidation of the D-amino acid to its corresponding imino acid, which is then non-enzymatically hydrolyzed to an α-keto acid, in this case, [1-¹³C]pyruvate. acs.orgismrm.orgresearchgate.net During this process, the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor is reduced and subsequently reoxidized by molecular oxygen, generating hydrogen peroxide (H₂O₂) and ammonia (B1221849) as byproducts. frontiersin.orgfrontiersin.org

Studies using hyperpolarized D-[1-¹³C]alanine have demonstrated the remarkable efficiency of this pathway, with conversion to [1-¹³C]pyruvate occurring within seconds in mice. acs.orgismrm.org The resulting labeled pyruvate (B1213749) becomes a substrate for several key metabolic pathways:

Conversion to Lactate (B86563): The [1-¹³C]pyruvate can be reduced to [1-¹³C]lactate by lactate dehydrogenase (LDH). This conversion has been readily detected in the kidney and blood following the administration of hyperpolarized D-[1-¹³C]alanine. nih.govismrm.org

Entry into the TCA Cycle: The labeled pyruvate can be transported into the mitochondria and decarboxylated by the pyruvate dehydrogenase (PDH) complex to form [1-¹³C]acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. acs.orgpnas.org Subsequent decarboxylation within the TCA cycle releases the label as ¹³CO₂, which is hydrated to H¹³CO₃⁻ (bicarbonate). nih.govpnas.org

Other Fates: The [1-¹³C]pyruvate can also be a precursor for the synthesis of other biomolecules, including entry into fatty acid biosynthesis. acs.org

The activity of DAO is highest in the kidney, liver, and brain, making these organs key sites for D-alanine metabolism. nih.gov

Contribution of D-ALANINE (1-13C) to Gluconeogenesis and Tricarboxylic Acid (TCA) Cycle Flux

Alanine (B10760859), in general, is a primary amino acid substrate for gluconeogenesis, the metabolic process of generating glucose from non-carbohydrate carbon sources, particularly in the liver. nih.gov While the glucose-alanine cycle predominantly involves L-alanine, D-alanine can contribute significantly to gluconeogenesis after its initial conversion to pyruvate by DAO. osaka-u.ac.jp

Studies using D-[¹³C]alanine have elucidated this contribution. The [¹³C]pyruvate formed from D-alanine oxidation can be carboxylated by pyruvate carboxylase to form [¹³C]oxaloacetate, a key gluconeogenic precursor and TCA cycle intermediate. nih.gov Research in rat liver has shown that labeled alanines enter the TCA cycle primarily via pyruvate carboxylase. nih.gov The ratio of flux from phosphoenolpyruvate (B93156) (PEP) to glucose versus the flux from PEP back to pyruvate (via pyruvate kinase) was found to be significant, indicating active gluconeogenesis. nih.gov

The kidney is another major site for gluconeogenesis, and D-alanine has been shown to directly stimulate this process in renal tissues. osaka-u.ac.jpresearchgate.net Ex vivo studies on kidney cells from diabetic mouse models confirmed that D-alanine enhances gluconeogenic activity. medrxiv.org The labeled carbon from D-ALANINE (1-13C) can thus be traced into newly synthesized glucose molecules, providing a quantitative measure of its contribution to glucose homeostasis.

The flux of the ¹³C label into the TCA cycle provides insights into cellular energy metabolism. The entry of [¹³C]pyruvate via pyruvate carboxylase anaplerotically replenishes TCA cycle intermediates, while its entry via PDH contributes to the oxidative generation of reducing equivalents. pnas.orgnih.gov

Comparative Biokinetics of D-ALANINE (1-13C) in Different Tissues and Organs (e.g., Liver, Kidney, Blood)

The biokinetics of D-ALANINE (1-13C) vary across different mammalian tissues, largely dictated by the expression and activity of D-amino acid oxidase.

Kidney: The kidney exhibits very high DAO activity and is a primary organ for D-alanine clearance and metabolism. nih.govnih.gov Following administration of hyperpolarized D-[1-¹³C]alanine in rats, the conversion to [1-¹³C]lactate and H¹³CO₃⁻ is readily detected in the kidney, indicating rapid oxidation and subsequent metabolism. nih.govismrm.org The kidney is also responsible for the urinary excretion of D-alanine that is not metabolized. nih.govmedrxiv.org

Liver: The liver is another key site of D-alanine metabolism. nih.gov In vivo NMR studies in rats infused with ¹³C-labeled D-alanine showed an estimated 70% enrichment of the D-alanine pool in the liver, with the label being actively incorporated into the TCA cycle and gluconeogenesis pathways. nih.govrwth-aachen.de

Blood: D-alanine is present in the blood, with levels that can exhibit a circadian rhythm. osaka-u.ac.jp Kinetic studies in humans following oral D-alanine administration show it is quickly absorbed and appears in the plasma, reaching peak concentration in about 36 minutes. nih.govresearchgate.net It has a relatively short half-life of approximately 28 minutes, indicating rapid clearance from the bloodstream, a process in which both the kidney and liver play major roles. researchgate.netnih.govresearchgate.net The conversion of hyperpolarized D-[1-¹³C]alanine to lactate and bicarbonate has been detected in the blood pool. nih.gov

The table below summarizes key pharmacokinetic parameters of D-alanine in humans following a single oral dose.

ParameterValue (Mean ± SEM)Reference
Peak Plasma Concentration (Cmax)588.4 ± 40.9 µM nih.govresearchgate.net
Time to Peak Concentration (Tmax)0.60 ± 0.06 h nih.govresearchgate.net
Clearance12.5 ± 0.3 L/h nih.govresearchgate.net
Volume of Distribution8.3 ± 0.7 L nih.govresearchgate.net
Half-life (t1/2)0.46 ± 0.04 h nih.govresearchgate.net

Interplay of D-ALANINE (1-13C) in the Glucose-Alanine Cycle

The glucose-alanine cycle is a critical metabolic loop that transports nitrogen and carbon between muscle and the liver, primarily involving L-alanine. wikipedia.org In this cycle, muscle tissue undergoes transamination of pyruvate (derived from glycolysis) to form L-alanine, which is then released into the bloodstream. The liver takes up this L-alanine, converts it back to pyruvate for gluconeogenesis, and processes the nitrogen into urea. wikipedia.org

D-ALANINE (1-13C) does not directly participate in this cycle in its original form. However, it intersects with it following its conversion to [1-¹³C]pyruvate by DAO. This labeled pyruvate pool is identical to the pyruvate derived from glycolysis. It can then be transaminated by alanine transaminase (ALT) to form L-[3-¹³C]alanine, which can fully participate in the glucose-alanine cycle. wikipedia.org Therefore, the ¹³C label from D-alanine can be shuttled from tissues like the kidney or liver (where DAO is active) to other tissues, demonstrating the interconnectedness of D-amino acid metabolism with central nitrogen and carbon transport pathways.

D-ALANINE (1-13C) Metabolism in Microbial and Cellular Systems

In contrast to mammals, D-alanine is an essential and ubiquitous component in the bacterial world, playing a central role in the structural integrity of the cell wall.

Incorporation of D-ALANINE (1-13C) into Bacterial Peptidoglycan Biosynthesis

The bacterial cell wall contains a unique polymer called peptidoglycan (PG), which forms a protective exoskeleton. asm.org A universal feature of the peptide stems that cross-link the glycan strands of PG is the presence of D-amino acids, particularly D-alanine. asm.orgbiorxiv.org

The incorporation of D-ALANINE (1-13C) into this structure has been definitively shown in various studies, making it an excellent probe for bacterial-specific metabolic activity. acs.orgnih.govacs.org The key steps are:

Transport: Bacteria possess specific permeases and transporters to assimilate D-alanine from the environment. asm.orgbiorxiv.org

Dipeptide Formation: Inside the bacterial cytoplasm, the enzyme D-alanine-D-alanine ligase (Ddl) catalyzes the formation of a D-alanyl-D-alanine dipeptide. asm.org

Pentapeptide Synthesis: This D-Ala-D-Ala dipeptide is then added to a tripeptide stem (L-Ala-D-Glu-meso-Dap/L-Lys) attached to UDP-N-acetylmuramic acid (UDP-MurNAc), forming a UDP-MurNAc-pentapeptide, which is the basic building block of the PG peptide side chain. asm.org

Incorporation into PG: This building block is transported across the cell membrane and incorporated into the growing peptidoglycan layer by transpeptidases, which catalyze the cross-linking between adjacent peptide stems, often releasing the terminal D-alanine residue in the process. asm.org

Solid-state NMR experiments using Staphylococcus aureus grown in media containing D-[1-¹³C]alanine and L-[¹⁵N]alanine have directly observed the incorporation of these isotopes into the peptidoglycan lattice. nih.gov These studies allow for precise measurements of internuclear distances, providing insights into the three-dimensional structure of the bacterial cell wall. nih.gov The specificity of this pathway for bacteria has been exploited for imaging, where radiolabeled D-alanine derivatives are used to detect bacterial infections in vivo. acs.orgacs.org

The table below summarizes the key enzymes involved in the incorporation of D-alanine into bacterial peptidoglycan.

EnzymeFunctionReference
Alanine Racemase (Alr, DadX)Interconverts L-alanine and D-alanine. asm.org
D-alanine-D-alanine ligase (Ddl)Synthesizes D-Ala-D-Ala dipeptide from two D-alanine molecules. asm.org
MurFAdds the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide. asm.org
Transpeptidases (e.g., PonA)Cross-links peptide stems in the periplasm, incorporating the pentapeptide into the peptidoglycan layer. asm.org

D-ALANINE (1-13C) Catabolism as a Carbon and Nitrogen Source in Bacterial Growth

D-Alanine plays a crucial role in the growth and viability of bacteria. researchgate.net The L-isomer is a fundamental component of proteins, while the D-isomer is essential for constructing the bacterial cell wall. researchgate.net Bacteria can utilize D-alanine as both a carbon and nitrogen source to support their physiological functions. researchgate.netmicrobialcell.com The catabolism of D-alanine is a key metabolic process, and several enzymes are involved in its breakdown.

In many bacteria, the initial step in D-alanine catabolism is catalyzed by D-amino acid dehydrogenase, which converts D-alanine to pyruvate and ammonia. microbialcell.com For instance, in Pseudomonas aeruginosa, the dadA gene encodes a D-amino acid dehydrogenase that is critical for this process. nih.gov Another key enzyme is alanine racemase, encoded by the dadX gene, which interconverts L-alanine and D-alanine. nih.govnih.gov This allows bacteria to utilize L-alanine by converting it to D-alanine for subsequent catabolism. nih.gov In some bacteria, like Bacillus subtilis, alanine dehydrogenase (Ald) is required for the utilization of alanine as a sole carbon or nitrogen source. researchgate.netbiorxiv.org

Furthermore, D-amino acid aminotransferases (DAATs) are found in certain bacteria and play a role in D-alanine metabolism. bac-lac.gc.camdpi.com These enzymes catalyze the transfer of an amino group from D-alanine to an α-keto acid, producing pyruvate and another D-amino acid. mdpi.com For example, a DAAT from the marine bacterium Pseudoalteromonas sp. strain CF6-2 is essential for its D-alanine catabolism. nih.gov

The ability of various bacterial species to utilize D-alanine as a nutrient source has been demonstrated in several studies. Both Gram-negative and Gram-positive bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, show significant uptake and incorporation of labeled D-alanine. acs.orgnih.gov This highlights the broad importance of D-alanine catabolism across different bacterial species.

Table 1: Key Enzymes in Bacterial D-ALANINE (1-13C) Catabolism

Enzyme Gene Function Bacterial Species Example
D-amino acid dehydrogenase dadA Oxidatively deaminates D-alanine to pyruvate and ammonia. nih.gov Pseudomonas aeruginosa nih.gov
Alanine racemase dadX Interconverts L-alanine and D-alanine. nih.gov Pseudomonas aeruginosa, Escherichia coli nih.govnih.gov
Alanine dehydrogenase ald Reversibly catalyzes the reductive amination of alanine to pyruvate. researchgate.net Bacillus subtilis researchgate.net
D-amino acid aminotransferase dat Transfers the amino group from D-alanine to an α-keto acid. mdpi.comnih.gov Pseudoalteromonas sp. strain CF6-2 nih.gov

D-ALANINE (1-13C) Tracing in Specialized Cellular Models (e.g., Pancreatic Beta-Cells, T-Cells)

Isotopically labeled D-alanine, such as D-ALANINE (1-13C), serves as a valuable tracer to investigate metabolic pathways in specialized mammalian cells.

Pancreatic Beta-Cells:

D-alanine has been found to be relatively abundant in the pancreas, specifically immunolocalized in the insulin-containing secretory granules of beta-cells. nih.gov This suggests a potential role for D-alanine in the regulation of blood glucose. nih.gov Studies using clonal pancreatic beta-cell lines have employed 13C-labeled alanine to trace its metabolic fate. While much of the research has focused on L-alanine, the presence and specific localization of D-alanine in beta-cells points to its involvement in pancreatic endocrine function. nih.gov For instance, studies with L-[3-13C]alanine in BRIN-BD11 beta-cells revealed substantial oxidative metabolism, leading to the production of glutamate (B1630785) and aspartate. psu.edudiabetesjournals.org Hyperpolarized [1-13C]pyruvate studies in perfused pancreas have shown real-time production of [1-13C]alanine, indicating active alanine metabolism within the pancreas. nih.gov Further investigation with D-ALANINE (1-13C) could elucidate its specific metabolic contributions in this cell type. Pancreatic cancer cells (PDAC) also exhibit significant alanine consumption, and tracing studies with 13C-labeled alanine have shown its incorporation into various biosynthetic pathways, including the tricarboxylic acid (TCA) cycle. aacrjournals.orgnih.gov

T-Cells:

The role of alanine in T-cell activation and function has been a subject of interest. While T-cells require extracellular alanine for proper activation, tracing studies using [U-13C]-alanine have shown that it is not substantially catabolized for energy. nih.gov Instead, the primary fate of consumed alanine in T-cells appears to be for protein synthesis. harvard.edu Interestingly, T-cells have low expression of alanine aminotransferase, the enzyme required for both the synthesis and breakdown of alanine. nih.gov This makes them dependent on an external supply. Tracing experiments with 13C-labeled glucose in CD8+ T-cells have shown that while glucose is readily used in glycolysis, the production of labeled alanine from glucose is minimal during early activation, indicating that de novo synthesis is not a major source. nih.govfrontiersin.org The use of D-ALANINE (1-13C) in T-cell studies is less documented, as the focus has been on the proteinogenic L-isomer. However, given the metabolic reprogramming that occurs during T-cell differentiation and exhaustion, tracing with D-ALANINE (1-13C) could reveal unappreciated metabolic pathways or regulatory roles. frontiersin.orgbiorxiv.org

Enzymological and Mechanistic Investigations of D Alanine 1 13c Interacting Enzymes

D-Alanine Racemase (Alr): Catalysis, Mechanism, and Inhibitor Studies

D-Alanine racemase (Alr) is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls. biorxiv.orgwikipedia.org The absence of this enzyme in eukaryotes makes it a prime target for the development of novel antibacterial agents. wikipedia.org

Enzymatic Interconversion of L-Alanine and D-Alanine via Pyridoxal (B1214274) 5′-Phosphate (PLP)

The catalytic activity of Alr is dependent on the cofactor pyridoxal 5'-phosphate (PLP). researchgate.netcreative-enzymes.com The racemization process involves the formation of an external aldimine by the displacement of a lysine (B10760008) residue from the PLP cofactor by the incoming L-alanine substrate. researchgate.net This is followed by the abstraction of the α-proton to form a quinonoid intermediate. researchgate.net The subsequent addition of a proton to the opposite face of the molecule results in the formation of the D-alanine external aldimine, which is then released. researchgate.net The use of isotopically labeled substrates like D-ALANINE (1-13C) is critical in kinetic isotope effect (KIE) studies to probe the rate-limiting steps of this mechanism.

Structural Insights and Active Site Residues Critical for Alr Activity

Structural studies have revealed that Alr is a homodimer, with the active site being formed at the interface of the two monomers. biorxiv.orgbiotech-asia.orgnih.gov Each monomer consists of an N-terminal domain with an eight-stranded α/β-barrel and a C-terminal domain composed mainly of β-strands. biorxiv.orgwikipedia.org The PLP cofactor is covalently linked to a conserved lysine residue (Lys39 in Bacillus stearothermophilus) within the α/β barrel. wikipedia.orgebi.ac.uk

FeatureBacillus stearothermophilusStreptococcus pneumoniaeEnterococcus faecalisStreptomyces coelicolor
Overall Structure HomodimerHomodimerHomodimerHomodimer
N-terminal Domain Eight-stranded α/β barrelEight-stranded α/β barrelα/β barrelEight-stranded α/β-barrel
C-terminal Domain β-strand richβ-strand richNot specifiedMostly β-strands
PLP-binding Lysine Lys39Conserved LysineNot specifiedConserved Lysine
Key Catalytic Residues Tyr265, Lys39ConservedTyr44, Ser207Not specified
Active Site Formation At dimer interfaceAt dimer interfaceNot specifiedAt dimer interface

D-Alanine-D-Alanine Ligase (Ddl): Essentiality in Cell Wall Synthesis and Enzymatic Characterization

D-Alanine-D-Alanine Ligase (Ddl) is another vital enzyme in bacterial cell wall synthesis, catalyzing the ATP-dependent joining of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. mdpi.comresearchgate.net This dipeptide is subsequently incorporated into the peptidoglycan precursor. mdpi.com Like Alr, Ddl is a validated target for antibacterial drugs. nih.gov

ATP-Dependent Dimerization of D-ALANINE (1-13C) to D-Alanyl-D-Alanine

The reaction catalyzed by Ddl proceeds through an ordered mechanism. nih.govnih.gov First, ATP binds to the enzyme, followed by the first molecule of D-alanine (D-Ala1). nih.govnih.gov The carboxyl group of D-Ala1 attacks the γ-phosphate of ATP, forming a D-alanyl-phosphate intermediate. mdpi.comnih.gov Subsequently, a second D-alanine molecule (D-Ala2) binds, and its amino group performs a nucleophilic attack on the acylphosphate intermediate. mdpi.com This leads to the formation of a tetrahedral intermediate which then collapses to release the D-alanyl-D-alanine dipeptide and inorganic phosphate (B84403). nih.gov

Studies utilizing D-ALANINE (1-13C) have been pivotal in understanding this dimerization process. A recent study on Mycobacterium tuberculosis Ddl used D-[1-¹³C]alanine to measure competitive kinetic isotope effects. nsf.gov By analyzing the distribution of ¹³C in the resulting D-alanyl-D-alanine isotopologues using ¹³C NMR spectroscopy and Fourier-transform ion cyclotron mass spectrometry, a relative KIE of 1.011 ± 0.004 was determined for the acyl carbon. nsf.gov This result suggests that the rate-limiting step of the Ddl-catalyzed reaction involves peptide bond formation, which could be either the nucleophilic attack by the second D-alanine or the breakdown of the tetrahedral intermediate. nsf.gov

Kinetic Parameters and Enzyme Specificity Studies of Ddl from Pathogenic Organisms (e.g., Mycobacterium tuberculosis)

The kinetic properties of Ddl have been characterized in several pathogenic bacteria, including Mycobacterium tuberculosis. Studies on the recombinant Ddl from M. tuberculosis (MtDdl) have revealed that the enzyme exhibits distinct affinities for the two D-alanine binding sites. nih.gov The first site (D-Ala1) has a much higher affinity for D-alanine than the second site (D-Ala2). nih.govnih.gov ATP is the first substrate to bind, and its presence is a prerequisite for the binding of D-alanine. nih.gov

Kinetic assays with MtDdl have determined the Michaelis-Menten constants (Km) for its substrates. The enzyme shows a higher affinity for ATP compared to D-alanine. mdpi.com The table below presents a summary of the kinetic parameters for Ddl from M. tuberculosis.

SubstrateKinetic ParameterValueReference
D-Alanine (Site 1)Km,D-Ala10.075 mM nih.gov
D-Alanine (Site 2)Km,D-Ala23.6 mM nih.gov
D-Alanine (overall)KmAla1.011 ± 0.094 mmol/L mdpi.com
ATPKmATP50.327 ± 4.652 µmol/L mdpi.com

These kinetic studies are crucial for understanding the enzyme's function and for the development and characterization of inhibitors, such as the antibiotic D-cycloserine, which competitively inhibits D-alanine binding at both sites. nih.govnih.gov

D-Amino Acid Aminotransferase (D-AAT) and D-Alanine Dehydrogenase (DadA)

D-Amino Acid Aminotransferase (D-AAT) and D-Alanine Dehydrogenase (DadA) are pivotal enzymes in the metabolism of D-alanine in various microorganisms. D-AAT is primarily involved in the synthesis and interconversion of D-amino acids, while DadA is a key enzyme in the catabolic pathway, breaking down D-alanine for use as a carbon and nitrogen source. nih.govplos.org

Enzymatic Production of D-Alanine from Other D-Amino Acids

D-Amino Acid Aminotransferase (D-AAT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the stereoselective synthesis of D-amino acids through transamination. mdpi.com This process is crucial for producing optically pure D-amino acids like D-alanine, which are essential components of the bacterial cell wall peptidoglycan. mdpi.comebi.ac.uk The enzyme facilitates the transfer of an amino group from a donor D-amino acid to a keto acid acceptor. mdpi.com

The reaction mechanism is a classic Ping Pong Bi Bi mechanism, which consists of two half-reactions. ebi.ac.ukresearchgate.net In the first half-reaction, the D-amino acid substrate transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the corresponding α-keto acid. mdpi.com In the second half-reaction, the amino group from PMP is transferred to a different α-keto acid, yielding the new D-amino acid product (D-alanine) and regenerating the PLP cofactor. mdpi.comebi.ac.uk

A notable example is the production of D-alanine from D-aspartic acid and pyruvate (B1213749), catalyzed by a thermostable D-AAT from Bacillus sp. researchgate.net A key feature of this specific reaction is the spontaneous decarboxylation of the product, oxaloacetic acid, into pyruvate. researchgate.netkoreascience.kr This means only a catalytic amount of pyruvate is needed to drive the reaction forward, making the process economically attractive. koreascience.kr Similarly, D-AAT can catalyze the transamination between D-glutamate and pyruvate to produce D-alanine and α-ketoglutarate. mdpi.comebi.ac.uk

Research on D-AAT from various bacterial sources has provided detailed kinetic data for these transformations. For instance, a thermostable D-AAT from a Bacillus sp. LK-2 was shown to efficiently produce D-alanine. researchgate.net The table below summarizes key research findings on the enzymatic production of D-alanine.

Table 1: Research Findings on Enzymatic D-Alanine Production by D-AAT

Enzyme Source Amino Donor Amino Acceptor Product(s) Key Findings Citations
Bacillus sp. LK-2 D-Aspartic Acid Pyruvate D-Alanine, Oxaloacetic Acid Follows Ping Pong Bi Bi mechanism. Km for D-aspartic acid: 4.38 mM; Km for pyruvate: 0.72 mM. Product (D-alanine) shows competitive inhibition (Ki = 0.1 mM). researchgate.netkoreascience.kr
Aminobacterium colombiense D-Alanine α-Ketoglutarate D-Glutamate, Pyruvate Optimal conditions: pH 8.5–9.0, 60 °C. The enzyme is active with various D-amino acids, with D-glutamate and D-alanine being the best amino donors. mdpi.com
Bacillus sp. YM-1 D-Alanine α-Ketoglutarate D-Glutamate, Pyruvate This DAAT serves as a starting point for protein engineering to improve activity towards non-native substrates. polimi.it

Oxidative Deamination of D-Alanine (1-13C) to Pyruvate

D-alanine dehydrogenase (DadA) is a flavoenzyme that catalyzes the oxidative deamination of D-alanine into pyruvate, ammonia (B1221849), and a reduced electron acceptor. nih.govuniprot.org This reaction is a critical step in the catabolism of D-alanine, allowing microorganisms like Escherichia coli and Pseudomonas aeruginosa to utilize it as a source of carbon, nitrogen, and energy. plos.orguniprot.org DadA exhibits broad substrate specificity, acting on various D-amino acids, but it is most active on D-alanine and does not act on L-alanine. uniprot.orgkarger.com

The use of isotopically labeled D-ALANINE (1-13C) is a powerful tool for tracing its metabolic fate. Studies using 13C NMR spectroscopy have followed the metabolism of labeled D-alanine in vivo. nih.gov When D-ALANINE (1-13C) is administered, the 13C label can be tracked as it is converted to [1-13C]pyruvate by D-amino acid oxidase (a mammalian equivalent of DadA). nih.govacs.org This labeled pyruvate can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle via pyruvate carboxylase, and its distribution into other metabolites, such as glucose and other amino acids, can be monitored. nih.gov This provides valuable information on the flux through different metabolic routes under various physiological conditions. nih.gov

In E. coli, DadA is solely responsible for the D-amino acid dehydrogenase activity required for D-alanine catabolism. uniprot.org In Pseudomonas aeruginosa, DadA plays a role in modulating the mechanical stiffness of the cell by controlling the intracellular concentration of D-alanine, which in turn affects peptidoglycan biosynthesis. nih.govasm.org

Table 2: Characteristics of D-Alanine Dehydrogenase (DadA)

Organism Substrate(s) Product(s) Cofactor Optimal pH Key Characteristics Citations
Escherichia coli D-Alanine, D-Methionine, D-Serine Pyruvate, NH4+ FAD ~8.9 Broad substrate specificity; essential for using D-alanine as a carbon/nitrogen source. uniprot.org
Pseudomonas aeruginosa D-Alanine Pyruvate, NH4+ FAD Not specified Deletion of dadA leads to decreased cell stiffness and altered peptidoglycan cross-linking. nih.govasm.org

Regulation and Induction of D-Alanine Catabolic Enzymes in Microorganisms

The expression of enzymes involved in D-alanine catabolism, such as D-AAT and DadA, is tightly regulated in microorganisms to adapt to nutrient availability. The presence of D-alanine in the growth medium often induces the synthesis of these enzymes. plos.orgmicrobiologyresearch.org

In Escherichia coli, the dad operon (dadA and dadX) encodes D-alanine dehydrogenase and a catabolic alanine (B10760859) racemase, respectively. asm.org Induction of this operon is necessary for the cell to utilize D-alanine as a carbon and nitrogen source. asm.org This induction is linked to intracellular alanine levels; for instance, growth on pyruvate as a carbon source can increase intracellular alanine, subsequently inducing the dad operon. asm.org Furthermore, the histidine triad (B1167595) nucleotide-binding protein 1 (ecHinT) has been identified as a catalytic regulator essential for the activity of DadA in E. coli. plos.orgnih.gov A knockout of the hinT gene results in the inability to grow on D-alanine as the sole carbon source, demonstrating its crucial role in the D-alanine catabolic pathway. nih.gov

In Azospirillum brasilense, the transcriptional regulator TyrR is required for the utilization of D-alanine as a carbon source. plos.org TyrR positively regulates the transcription of the dadA gene, and a tyrR-knockout mutant is unable to grow on D-alanine. plos.org

In some marine bacteria, such as Pseudoalteromonas sp., D-alanine aminotransferase (TraA) is the essential enzyme for D-alanine catabolism, and its expression is induced when D-alanine is the available nitrogen source. nih.govresearchgate.net This contrasts with many terrestrial microorganisms where D-amino acid dehydrogenases or racemases are the key players. nih.gov

In the yeast Rhodotorula gracilis, D-amino-acid oxidase is induced by D-alanine. microbiologyresearch.org However, this induction is suppressed by the presence of L-alanine, which inhibits the transport of D-alanine into the cell, and by ammonium, which appears to regulate at the level of enzyme synthesis. microbiologyresearch.org

Table 3: Chemical Compounds Mentioned

Compound Name Formula
D-ALANINE (1-13C) CH3CH(NH2)13CO2H
D-Alanine C3H7NO2
L-Alanine C3H7NO2
Pyruvate C3H4O3
D-Amino Acid Aminotransferase (D-AAT) N/A (Enzyme)
D-Alanine Dehydrogenase (DadA) N/A (Enzyme)
D-Aspartic Acid C4H7NO4
α-Ketoglutarate C5H6O5
D-Glutamate C5H9NO4
Pyridoxal-5'-phosphate (PLP) C8H10NO6P
Pyridoxamine-5'-phosphate (PMP) C8H13N2O5P
Oxaloacetic Acid C4H4O5
Ammonia NH3
FAD (Flavin adenine (B156593) dinucleotide) C27H33N9O15P2
TyrR N/A (Protein)
ecHinT N/A (Protein)
D-Amino Acid Oxidase N/A (Enzyme)
Alanine Racemase N/A (Enzyme)
Iminopyruvate C3H3NO3
D-Phenylglycine C8H9NO2
ω-Transaminase N/A (Enzyme)
D-Methionine C5H11NO2S

Applications of D Alanine 1 13c in Specific Biological Research Contexts

Elucidation of Bacterial Cell Wall Architecture and Dynamic Processes

The bacterial cell wall, a critical structure for survival, is primarily composed of peptidoglycan. D-Alanine is a key component of the peptide side chains that cross-link the glycan strands of peptidoglycan, providing the cell wall with its structural integrity. asm.orgportlandpress.com The incorporation of D-Alanine (1-13C) into this structure enables detailed investigations into its architecture and the dynamic processes of its synthesis and remodeling.

Tracer Studies for Understanding D-ALANINE (1-13C) Incorporation Patterns in Peptidoglycan

Tracer studies utilizing D-Alanine (1-13C) have been instrumental in deciphering the intricate process of peptidoglycan synthesis. By introducing D-Alanine (1-13C) into bacterial cultures, researchers can follow its path as it is incorporated into the cell wall. This allows for the direct observation and quantification of peptidoglycan synthesis and turnover. vliz.beoup.com

One key technique employed in these studies is solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For instance, in studies of Staphylococcus aureus, cells were grown in a medium containing D-[1-13C]alanine. nih.gov This specific labeling strategy, often combined with the use of other labeled precursors like L-[15N]alanine, allows for the measurement of internuclear distances within the peptidoglycan lattice. nih.gov These measurements provide critical constraints for building accurate models of peptidoglycan architecture. nih.gov

Research has shown that the 13C label from D-Alanine (1-13C) is readily incorporated into the peptidoglycan of various bacteria. oup.comoup.com The analysis of the isotopic enrichment of D-alanine within the peptidoglycan provides a direct measure of new cell wall synthesis. vliz.be These studies have revealed that the δ13C values of D-alanine in bacterial peptidoglycan closely reflect the δ13C values of the substrate carbon source, making it an excellent tracer for bacterial carbon assimilation. oup.comoup.com

Research FindingOrganism StudiedTechnique UsedReference
Determined the internuclear distance between D-[1-13C]Ala and L-[15N]Ala in the peptidoglycan lattice to be 4.4 Å.Staphylococcus aureusSolid-State NMR (REDOR) nih.gov
Demonstrated that the δ13C value of D-alanine in peptidoglycan closely matches that of the carbon substrate.Laboratory bacterial culturesGas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) oup.comoup.com
Showed a slower turnover rate for 13C-labeled D-Ala compared to other bacterial biomarkers, indicating the relative stability of peptidoglycan.Intertidal sediment bacterial communityIsotope-Ratio Mass Spectrometry (IRMS) vliz.be

Investigating the Influence of D-ALANINE (1-13C) Metabolism on Bacterial Cellular Mechanics

The metabolism of D-alanine is intrinsically linked to the mechanical properties of bacteria. asm.orgnih.gov The amount of D-alanine available for peptidoglycan synthesis directly impacts the degree of cross-linking in the cell wall, which in turn determines the cell's stiffness and ability to withstand internal turgor pressure. asm.orgnih.govnih.gov

Studies on Pseudomonas aeruginosa have highlighted the crucial role of D-alanine metabolism in regulating cell stiffness. nih.govnih.gov The enzyme D-alanine dehydrogenase (DadA) catabolizes D-alanine. nih.govnih.gov When the gene encoding DadA is deleted, intracellular D-alanine levels increase, leading to a surprising decrease in cell wall cross-linking and, consequently, a reduction in cell stiffness. asm.orgnih.govnih.gov This occurs because elevated D-alanine levels can transcriptionally regulate genes involved in peptidoglycan synthesis. nih.gov

By using D-Alanine (1-13C) as a tracer, researchers can precisely track the metabolic fate of D-alanine and correlate it with changes in cellular mechanics. This allows for a quantitative understanding of how fluctuations in D-alanine pools, influenced by enzymes like alanine (B10760859) racemases and D-alanine dehydrogenase, translate into alterations in the physical properties of the bacterial cell. nih.gov

Differentiation and Characterization of Microbial Components in Complex Biological Samples

D-Alanine is a specific biomarker for bacteria, as it is a primary component of their peptidoglycan cell walls and is generally absent in eukaryotes. vliz.beoup.com The use of D-Alanine (1-13C) allows for the specific labeling of the bacterial component within a complex biological sample, such as soil, sediment, or a host organism. vliz.bemdpi.com This enables researchers to differentiate and quantify bacterial biomass and its metabolic activity amidst a background of other organic matter. vliz.beoup.com

Assessment of Enzyme Activity and Substrate Utilization in Cellular Models

D-Alanine (1-13C) is a valuable tool for assessing the activity of enzymes involved in D-alanine metabolism. Key enzymes in this pathway include alanine racemase, which converts L-alanine to D-alanine, and D-amino acid transaminase, which can synthesize D-amino acids. asm.org Additionally, D-amino acid oxidase (DAAO) and D-alanine dehydrogenase (DadA) are involved in the degradation of D-alanine. nih.govfrontiersin.org

By providing D-Alanine (1-13C) as a substrate, the activity of these enzymes can be monitored by tracking the appearance of the 13C label in their respective products. For example, the conversion of D-[1-13C]alanine to [1-13C]pyruvate by DAAO can be readily detected. acs.org This approach allows for the kinetic analysis of these enzymes in various cellular contexts and the screening of potential inhibitors.

Furthermore, studies have used labeled alanine to investigate substrate utilization. For instance, in Staphylococcus aureus, the flux of 13C,15N-L-alanine through different metabolic pathways leading to D-alanine-D-alanine synthesis was profiled to understand the roles of alanine racemase and D-amino acid transaminase. elifesciences.org

EnzymeFunctionMethod of Activity Assessment with D-Alanine (1-13C)
Alanine RacemaseInterconversion of L-alanine and D-alanineMonitoring the appearance of the 13C label in L-alanine when D-Alanine (1-13C) is the substrate.
D-Amino Acid TransaminaseSynthesis of D-amino acids from α-keto acidsTracking the transfer of the 13C label from D-Alanine (1-13C) to an α-keto acid acceptor.
D-Amino Acid OxidaseOxidative deamination of D-amino acidsDetecting the formation of 13C-labeled pyruvate (B1213749) from D-Alanine (1-13C). acs.org
D-Alanine DehydrogenaseDegradation of D-alanine to pyruvateMeasuring the production of 13C-labeled pyruvate from D-Alanine (1-13C). nih.gov

Development of Isotope-Labeled Probes for Targeted Metabolic Investigations

The unique metabolic pathways involving D-alanine in bacteria make D-Alanine (1-13C) an excellent scaffold for the development of more complex isotope-labeled probes for targeted metabolic investigations. These probes can be designed to have enhanced properties for specific imaging or analytical techniques.

For example, hyperpolarized [1-13C]pyruvate, which can be produced from hyperpolarized D-[1-13C]alanine, is used in magnetic resonance imaging (MRI) to visualize metabolic activity in real-time. acs.orgnih.gov The conversion of hyperpolarized D-[1-13C]alanine to [1-13C]pyruvate is rapid, allowing for the dynamic tracking of metabolic fluxes. acs.org

Furthermore, the development of fluorinated D-alanine analogs labeled with isotopes offers another avenue for creating PET radiotracers for bacterial infection imaging. acs.org The principle is that these labeled D-alanine analogs will be incorporated into the bacterial cell wall, allowing for the specific detection of bacterial presence and activity. acs.org The use of stable isotopes like 13C in the development and validation of these probes is a critical step before moving to radioactive isotopes for imaging applications.

Future Directions and Emerging Research Avenues for D Alanine 1 13c Studies

Integration of D-ALANINE (1-13C) Tracing with Multi-Omics Approaches for Holistic Metabolic Understanding

A holistic understanding of cellular metabolism requires the integration of data from various molecular levels. The combination of stable isotope tracing with multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to connect metabolic fluxes with the underlying regulatory networks.

Future studies will likely focus on integrating D-ALANINE (1-13C) tracing data with transcriptomic and proteomic analyses to create a more comprehensive picture of metabolic regulation. For instance, by correlating the flux of D-ALANINE (1-13C) through specific pathways with the expression levels of relevant genes and the abundance of corresponding enzymes, researchers can identify key regulatory nodes. This integrated approach can reveal how organisms remodel their metabolic networks in response to environmental changes or during disease states.

For example, in a study of bacterial response to antibiotic stress, D-ALANINE (1-13C) could be used to trace alterations in peptidoglycan synthesis. Simultaneously, transcriptomic analysis could identify changes in the expression of genes involved in cell wall biosynthesis, while proteomics could quantify the levels of the enzymes responsible for these metabolic conversions. This multi-faceted approach would provide a systems-level understanding of the antibiotic's mechanism of action and potential resistance mechanisms.

Table 1: Hypothetical Integrated Multi-Omics Study of Bacterial Response to a Cell Wall-Targeting Antibiotic

Omics LevelData Acquired with D-ALANINE (1-13C)Key Research Questions
Metabolomics Flux of 13C into peptidoglycan precursors and other downstream metabolites.How does the antibiotic affect the rate of peptidoglycan synthesis? Are there alternative metabolic pathways activated?
Transcriptomics Expression levels of genes encoding enzymes in the D-alanine metabolic pathway and peptidoglycan synthesis.Which genes involved in cell wall metabolism are up- or down-regulated in response to the antibiotic?
Proteomics Abundance of enzymes such as D-alanine racemase, D-alanine-D-alanine ligase, and transpeptidases.Do the changes in gene expression translate to corresponding changes in protein levels? Are there post-translational modifications affecting enzyme activity?

Advanced Computational Modeling and Simulation of D-ALANINE (1-13C) Metabolic Networks

Computational modeling is an indispensable tool for interpreting the complex datasets generated from isotope tracing experiments. Kinetic modeling and flux balance analysis (FBA) are two powerful approaches that can be applied to D-ALANINE (1-13C) metabolic networks.

Kinetic models can simulate the dynamic changes in metabolite concentrations and isotopic labeling patterns over time. By fitting these models to experimental data, researchers can estimate the rates of metabolic reactions and gain insights into the regulation of metabolic pathways. For instance, multisite kinetic modeling has been used to quantify the conversion of hyperpolarized [1-13C]pyruvate to [1-13C]alanine and other metabolites in real-time in vivo, providing valuable information on tissue-specific metabolism oup.comnih.gov. Similar models can be developed to analyze the flux of D-ALANINE (1-13C) in various biological systems.

Flux balance analysis (FBA) is a constraint-based modeling approach that predicts metabolic flux distributions at a steady state. By integrating D-ALANINE (1-13C) tracing data into genome-scale metabolic models, FBA can provide a global view of cellular metabolism and predict the metabolic consequences of genetic or environmental perturbations. This approach has been widely used to study microbial metabolism and is increasingly being applied to more complex systems like mammalian cells researchgate.netnih.govnih.gov.

Future advancements in computational modeling will likely involve the development of more sophisticated, multi-scale models that can integrate data from different omics levels and simulate metabolic processes across different spatial and temporal scales. These models will be crucial for predicting the behavior of complex biological systems and for designing novel metabolic engineering strategies.

Exploration of Novel Synthetic Methodologies for D-ALANINE (1-13C) Derivatives with Enhanced Research Utility

The development of novel synthetic methodologies for D-ALANINE (1-13C) derivatives can significantly expand its research applications. By incorporating functional groups such as fluorescent tags, photo-crosslinkers, or bio-orthogonal handles, researchers can create versatile molecular probes for studying D-alanine metabolism and its role in various biological processes.

For example, a fluorescently labeled D-ALANINE (1-13C) derivative could be used to visualize the incorporation of D-alanine into bacterial cell walls in real-time using advanced microscopy techniques. A D-ALANINE (1-13C) derivative containing a photo-crosslinker could be used to identify proteins that interact with D-alanine or its metabolites.

Recent advances in synthetic chemistry, such as chemo-enzymatic methods, offer promising avenues for the efficient and stereoselective synthesis of these complex derivatives acgpubs.orgunimi.itresearchgate.net. These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel molecules with tailored properties.

Table 2: Potential D-ALANINE (1-13C) Derivatives and Their Research Applications

DerivativeFunctional GroupPotential Research Application
Fluorescent D-ALANINE (1-13C)Fluorophore (e.g., FITC, Rhodamine)Real-time imaging of peptidoglycan synthesis in bacteria.
Photo-activatable D-ALANINE (1-13C)Photo-crosslinker (e.g., benzophenone)Identification of D-alanine binding proteins and transporters.
Bio-orthogonal D-ALANINE (1-13C)Azide or alkyne groupIn vivo labeling and tracking of D-alanine metabolism using click chemistry.

Expansion of D-ALANINE (1-13C) Tracer Studies to Unexplored Biological Systems and Environmental Contexts

While D-ALANINE (1-13C) has been primarily used to study bacterial cell wall synthesis, its application can be extended to a wide range of unexplored biological systems and environmental contexts.

The gut microbiome represents a particularly exciting frontier for D-ALANINE (1-13C) tracer studies. D-alanine is produced by a variety of gut bacteria and is thought to play a role in host-microbe interactions chemrxiv.orgnih.govscispace.comresearchgate.net. By administering D-ALANINE (1-13C) to animal models, researchers can trace the metabolic fate of bacterially-derived D-alanine and investigate its impact on host physiology, including its potential role as a signaling molecule in the gut-brain axis nih.gov.

In environmental science, D-ALANINE (1-13C) can be used as a tracer to study microbial activity and nutrient cycling in complex ecosystems such as soil and marine sediments. For example, by measuring the incorporation of 13C from D-ALANINE (1-13C) into microbial biomass and other organic matter pools, researchers can gain insights into the role of D-amino acids in soil carbon and nitrogen cycling oup.comresearchgate.netsi.edu. This information is crucial for understanding the biogeochemical processes that govern ecosystem health and for predicting the impacts of environmental change.

Future research in this area will likely involve the use of advanced analytical techniques, such as nanometer-scale secondary ion mass spectrometry (NanoSIMS), to visualize the incorporation of D-ALANINE (1-13C) at the single-cell level. This will allow for a more detailed understanding of the metabolic heterogeneity within microbial communities and the specific roles of different microbial taxa in D-alanine metabolism.

Q & A

Q. How can researchers optimize REDOR NMR parameters for D-Alanine (1-¹³C) in complex biological matrices?

  • Methodological Answer : For bacterial cell walls, use a rotor-synchronized π-pulse sequence at 10–12 kHz MAS (Magic Angle Spinning). Calibrate dipolar recoupling times (τ) to maximize dephasing (e.g., τ = 1–2 ms for ¹³C-¹⁵N pairs). Subtract background signals (S₀) from fully labeled (S) samples to isolate specific interactions .

Ethical & Reporting Standards

Q. How should researchers mitigate bias when reporting contradictory results in D-Alanine (1-¹³C) studies?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. Disclose all raw data (e.g., NMR spectra, enzyme kinetics) in supplementary materials. Use Blinder-Priestley plots to visualize reproducibility across replicates. Pre-register hypotheses to reduce HARKing (Hypothesizing After Results are Known) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.